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Compound of Interest

Compound Name: 6(Z)-Octadecenol

Cat. No.: B3121030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octadecenol, a long-chain unsaturated fatty alcohol with the chemical formula C₁₈H₃₆O, is a

molecule of significant interest across various scientific disciplines, including chemical ecology,

drug development, and materials science. Its biological activity and physicochemical properties

are intrinsically linked to its isomeric form. The position of the carbon-carbon double bond and

the stereochemistry around it give rise to a multitude of isomers, each with potentially unique

biological functions and characteristics. For instance, specific isomers of octadecenol are key

components of insect sex pheromones, highlighting the remarkable specificity of biological

systems to subtle structural variations.[1][2]

This technical guide provides a comprehensive overview of the isomers of octadecenol and

details the analytical methodologies crucial for their identification and differentiation. It is

designed to serve as a valuable resource for researchers and professionals working with these

and similar long-chain unsaturated lipids.

Understanding the Isomerism of Octadecenol
The structural diversity of octadecenol arises primarily from two forms of isomerism: positional

isomerism and geometric isomerism. Due to the presence of a chiral center in certain isomers,

optical isomerism is also a consideration.
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Positional Isomers
Positional isomers of octadecenol differ in the location of the double bond along the 18-carbon

chain. For example, the double bond can be located at position 9 (oleic alcohol), 11, 13, or

other positions.[1] These isomers, while having the same molecular weight, exhibit distinct

physical and chemical properties, which can be exploited for their separation and identification.

Geometric Isomers
For each positional isomer, the geometry of the double bond can be either cis (Z) or trans (E).

This results in pairs of geometric isomers, such as (9Z)-octadecen-1-ol (oleyl alcohol) and (9E)-

octadecen-1-ol (elaidyl alcohol). The spatial arrangement of the alkyl chains around the double

bond significantly influences the molecule's shape and, consequently, its melting point, boiling

point, and biological activity. The presence of even minor amounts of an opposite geometric

isomer can be critical for biological functions like insect attraction.[3]

Optical Isomers
If the double bond is not centrally located, the carbon atoms of the double bond can be chiral

centers, leading to the possibility of enantiomers and diastereomers. The separation and

identification of these stereoisomers often require specialized chiral chromatography

techniques.

Data Presentation: Physicochemical and
Spectroscopic Properties of Octadecenol Isomers
The following tables summarize key quantitative data for the identification of octadecenol

isomers. It is important to note that these values can vary slightly depending on the specific

experimental conditions.
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Isomer CAS Number
Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Melting Point
(°C)

(9Z)-Octadecen-

1-ol (Oleyl

alcohol)

143-28-2 268.48
330-360 (at 1013

hPa)
2-12

(9E)-Octadecen-

1-ol (Elaidyl

alcohol)

506-42-3 268.48 - -

1-Octadecanol

(Stearyl alcohol)
112-92-5 270.50

210 (at 15

mmHg)
59.4-59.8

Table 1: Physicochemical Properties of Selected C18 Alcohols. The saturated alcohol, 1-

octadecanol, is included for comparison.

Isomer Stationary Phase Retention Index (RI)

1-Octadecanol Non-polar 2075

(9Z)-Octadecen-1-ol Non-polar 2063

(11Z)-Octadecen-1-ol Non-polar 2063

Table 2: Gas Chromatography Retention Indices (RI) of Octadecanol and Octadecenol

Isomers. Retention indices are a standardized measure of retention time, aiding in compound

identification across different systems.
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Isomer
¹H NMR Chemical Shifts (δ,
ppm)

¹³C NMR Chemical Shifts
(δ, ppm)

(9Z)-Octadecen-1-ol

~5.34 (m, 2H, -CH=CH-), 3.64

(t, 2H, -CH₂OH), 2.01 (m, 4H, -

CH₂-CH=), 1.28-1.35 (m, 22H,

-(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)

~129.9 (-CH=CH-), 62.9 (-

CH₂OH), 32.8, 31.9, 29.8,

29.7, 29.5, 29.3, 29.2, 27.2,

25.7, 22.7 (-(CH₂)₁₄-), 14.1 (-

CH₃)

(9E)-Octadecen-1-ol

~5.37 (m, 2H, -CH=CH-), 3.64

(t, 2H, -CH₂OH), 1.96 (m, 4H, -

CH₂-CH=), 1.27-1.34 (m, 22H,

-(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)

~130.4 (-CH=CH-), 62.9 (-

CH₂OH), 32.8, 32.5, 31.9,

29.7, 29.5, 29.2, 29.1, 28.9,

25.7, 22.7 (-(CH₂)₁₄-), 14.1 (-

CH₃)

Table 3: ¹H and ¹³C NMR Chemical Shifts for (9Z)- and (9E)-Octadecen-1-ol. Note the subtle

differences in the chemical shifts of the vinylic protons and carbons, as well as the allylic

carbons, which allow for the differentiation of cis and trans isomers.

Isomer Key Mass Fragments (m/z)

Long-chain primary alcohols

[M-18]⁺ (loss of H₂O), [M-alkyl]⁺ (α-cleavage),

characteristic clusters of peaks separated by 14

amu (-CH₂-)

(9Z)-Octadecen-1-ol
268 (M⁺), 250, 222, 194, 166, 138, 124, 110,

96, 82, 68, 55 (base peak)

Table 4: Characteristic Mass Spectral Fragmentation Patterns of Octadecenol Isomers. The

fragmentation pattern provides a molecular fingerprint that can be used for identification.

Experimental Protocols
The successful identification of octadecenol isomers relies on the application of high-resolution

analytical techniques. Below are detailed protocols for the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds like octadecenol isomers.

1. Sample Preparation:

Dissolve 1 mg of the octadecenol isomer mixture in 1 mL of a suitable solvent (e.g., hexane,

dichloromethane).

Derivatization (optional but recommended): To improve volatility and peak shape, silylate the

alcohol group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS). To 100 µL of the sample solution, add 100 µL of BSTFA and

heat at 60°C for 30 minutes.

2. GC-MS Conditions:

GC Column: A non-polar or medium-polarity capillary column is typically used. A common

choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25

µm film thickness).

Injector: Splitless injection at 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold at 280°C for 10 minutes.

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

3. Data Analysis:

Identify peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley).

Confirm identification by comparing the calculated retention indices with literature values for

known isomers.[4]

High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for separating non-volatile isomers and for chiral separations.

1. Sample Preparation:

Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (for Positional and Geometric Isomers):

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and

water. A typical starting point is 85:15 (v/v) acetonitrile:water.

Flow Rate: 1.0 mL/min.

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

are suitable for these non-UV-absorbing compounds. If derivatized with a UV-active group, a

UV detector can be used.

3. HPLC Conditions (for Chiral Separation of Enantiomers):

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g.,

cellulose or amylose derivatives) are often effective.[5]
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Mobile Phase: Typically a normal-phase solvent system such as hexane/isopropanol or

hexane/ethanol. The exact ratio needs to be optimized for the specific isomers.

Flow Rate: 0.5 - 1.0 mL/min.

Detector: As above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous

identification of isomers.

1. Sample Preparation:

Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. NMR Data Acquisition:

¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are the chemical

shifts and coupling constants of the vinylic protons (~5.3 ppm). The coupling constant (J) for

trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz).[6]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbons in

and adjacent to the double bond are sensitive to the isomer's structure.

2D NMR (COSY, HSQC, HMBC): These experiments can be used to determine the complete

connectivity of the molecule and definitively assign all proton and carbon signals, which is

especially useful for complex mixtures or novel isomers.

Mandatory Visualizations
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Caption: Experimental workflow for the identification of octadecenol isomers.
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Caption: Simplified biosynthesis pathway of an octadecenol-derived insect pheromone.
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Octadecenol Pheromone
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Caption: Signaling pathway for insect pheromone reception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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